molecular formula C26H22ClN3O3S B2424295 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 894555-61-4

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2424295
CAS No.: 894555-61-4
M. Wt: 491.99
InChI Key: PSVFZDSQDCWQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-16-7-8-17(2)21(13-16)28-23(31)14-29-22-6-4-3-5-20(22)26(25(29)33)30(24(32)15-34-26)19-11-9-18(27)10-12-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVFZDSQDCWQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide (CAS Number: 894554-93-9) is a synthetic organic molecule featuring a complex spirocyclic structure that incorporates both thiazolidine and indoline moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H22ClN3O3SC_{26}H_{22}ClN_{3}O_{3}S, with a molecular weight of approximately 492.0 g/mol. The structure is characterized by the presence of a 4-chlorophenyl group and a 2,5-dimethylphenyl acetamide moiety, which may influence its biological interactions and pharmacological profile.

PropertyValue
Molecular FormulaC26H22ClN3O3S
Molecular Weight492.0 g/mol
CAS Number894554-93-9

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against A549 (lung cancer) and Caco-2 (colon cancer) cells, showing promising results in inhibiting cell proliferation. The cytotoxicity was evaluated using the MTT assay, yielding IC50 values that indicate the concentration required to inhibit cell growth by 50%:

Cell LineIC50 (µM)
A54915.6
Caco-222.4

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against drug-resistant strains of bacteria. The presence of halogen substituents (such as chlorine) is believed to enhance its activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium. In vitro studies reported minimum inhibitory concentrations (MIC) as low as 2 µg/mL for certain derivatives against resistant strains .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzyme Activity : It may interfere with key metabolic pathways in cancer cells or bacterial pathogens.
  • Induction of Apoptosis : The compound could trigger programmed cell death in cancerous cells through various signaling pathways.
  • Antimicrobial Action : The structural features allow for effective binding to bacterial targets, disrupting cellular functions.

Case Studies

  • Cytotoxicity Evaluation : A study involving various derivatives showed that modifications to the thiazolidine ring significantly impacted cytotoxicity profiles across different cell lines. For example, compounds with additional electron-withdrawing groups exhibited enhanced activity .
  • Antimicrobial Efficacy : Research on related thiazole derivatives indicated that structural variations could lead to significant differences in antimicrobial potency. Compounds with multiple halogen substitutions showed increased effectiveness against resistant strains compared to their non-halogenated counterparts .

Scientific Research Applications

Basic Information

  • Molecular Formula : C26H22ClN3O3S
  • Molecular Weight : 491.99 g/mol
  • CAS Number : 894555-61-4

Anticancer Properties

Research indicates that 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, potentially through the suppression of nuclear factor kappa B (NF-kB) signaling. These findings suggest that it could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties as well. Preliminary tests indicate effectiveness against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent inhibition of cell viability with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial membrane potential disruption.

Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory mechanism of this compound using lipopolysaccharide (LPS)-induced macrophages. The study found that treatment with the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at three primary sites:

a. Acetamide Hydrolysis
The N-(2,5-dimethylphenyl)acetamide group hydrolyzes under acidic or basic conditions:

Acetamide+H2OH+/OHAcetic Acid+2,5-Dimethylaniline\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Acetic Acid} + \text{2,5-Dimethylaniline}

Conditions :

  • Acidic: 6M HCl, reflux (4–6 h)

  • Basic: 2M NaOH, 80°C (3–4 h)

Products :

  • Acetic acid (or acetate salt)

  • Free amine (2,5-dimethylaniline)

b. Thiazolidinone Ring Opening
The dioxospiro-thiazolidinone system is susceptible to alkaline hydrolysis:

Thiazolidinone+OHIndoline-2,4-dione+Thiourea Derivative\text{Thiazolidinone} + \text{OH}^- \rightarrow \text{Indoline-2,4-dione} + \text{Thiourea Derivative}

Conditions :

  • 1M NaOH, 60°C, 2 h

Oxidative Reactions

The sulfur atom in the thiazolidinone ring undergoes oxidation:

Reaction TypeReagents/ConditionsProductReferences
Sulfoxide FormationH2_2O2_2, AcOH, 25°C, 12 hThiazolidinone sulfoxide
Sulfone Formationm-CPBA, DCM, 0°C → RT, 24 hThiazolidinone sulfone

Nucleophilic Substitution

The 4-chlorophenyl group participates in SNAr reactions:

Example : Reaction with morpholine

Ar-Cl+MorpholineCuI, K2CO3,DMFAr-N-Morpholine\text{Ar-Cl} + \text{Morpholine} \xrightarrow{\text{CuI, K}_2\text{CO}_3, \text{DMF}} \text{Ar-N-Morpholine}

Conditions :

  • 10 mol% CuI, 2 eq K2_2CO3_3, DMF, 100°C, 24 h
    Yield : 72–78% (analogous systems)

Electrophilic Aromatic Substitution

The 2,5-dimethylphenyl group directs electrophiles to specific positions:

ElectrophileConditionsProductOrientation
HNO3_3/H2_2SO4_40°C, 1 hNitro derivativePara to methyl groups
Br2_2/FeBr3_3RT, 30 minBromo derivativeMeta to methyl groups

Limitation : Steric hindrance from methyl groups reduces reactivity compared to unsubstituted aromatics .

Reductive Reactions

The dioxo groups in the spiro system are reducible:

a. Thiazolidinone Diketone Reduction

C=ONaBH4/MeOHCH-OH\text{C=O} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{CH-OH}

Conditions :

  • NaBH4_4 (2 eq), MeOH, 0°C → RT, 6 h
    Product : Secondary alcohol derivative (partial reduction)

b. Catalytic Hydrogenation

C=OH2/Pd-CCH2\text{C=O} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{CH}_2

Conditions :

  • 10% Pd/C, H2_2 (1 atm), EtOH, 25°C, 12 h
    Product : Fully reduced thiazolidine

Photochemical Reactions

The chlorophenyl group undergoes UV-induced radical reactions:

Example : C-Cl bond cleavage

Ar-Clhν(254nm)Ar+Cl\text{Ar-Cl} \xrightarrow{h\nu (254 \, \text{nm})} \text{Ar}^\bullet + \text{Cl}^\bullet

Applications :

  • Generation of aryl radicals for coupling reactions

  • Degradation studies under environmental UV exposure

Stability Under Physiological Conditions

Critical for pharmacological applications:

ConditionDegradation PathwayHalf-Life
pH 1.2 (gastric)Acetamide hydrolysis2.3 h
pH 7.4 (blood)Thiazolidinone oxidation8.7 h
Liver microsomesCYP450-mediated oxidation45 min

Data extrapolated from analogs with R2^2 = 4-Cl-C6_6H4_4 .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound?

The compound is typically synthesized via multi-step routes involving condensation and cyclization reactions. For example, thiourea derivatives are condensed with aryl maleimides in glacial acetic acid under reflux (2–3 hours), with reaction progress monitored by TLC . Cyclization steps may employ POCl₃ to form thiazolidinone or oxadiazole rings, as seen in analogous spirocyclic systems . Key intermediates, such as 2-chloro-N-(substituted phenyl)acetamides, are often synthesized first and purified via recrystallization .

Q. What analytical techniques are critical for confirming the compound’s structure?

Structural confirmation requires a combination of:

  • X-ray crystallography to resolve the spirocyclic core and substituent geometry (e.g., bond angles and torsion angles in related compounds ).
  • NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and acetamide linkages. For example, sp³-hybridized carbons in the thiazolidinone ring appear at δ 60–70 ppm in ¹³C NMR .
  • Mass spectrometry to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What are the key structural features influencing its bioactivity?

The spiro[indoline-thiazolidinone] core and 4-chlorophenyl group are critical for bioactivity. Analogous compounds show that the chloro substituent enhances lipophilicity and target binding, while the thiazolidinone ring enables hydrogen bonding with enzymes like aldose reductase . The 2,5-dimethylphenyl acetamide moiety may improve metabolic stability by steric shielding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). For example, flow-chemistry setups enable precise control of residence time and reagent mixing, as demonstrated in the synthesis of related diazomethane derivatives . Statistical models (e.g., response surface methodology) can identify optimal conditions while minimizing side reactions like hydrolysis of the acetamide group.

Q. What strategies resolve discrepancies in reported biological activity data?

Discrepancies often arise from variations in assay conditions. To address this:

  • Compare in vitro vs. in vivo results : For instance, poor solubility (common with spirocyclic systems) may reduce in vivo efficacy despite strong in vitro activity .
  • Conduct structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate electronic vs. steric effects .
  • Validate target engagement using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) to measure binding kinetics .

Q. How is the stereochemical configuration of the spirocyclic system determined?

The absolute configuration is resolved via single-crystal X-ray diffraction , which provides precise bond lengths and angles for the spiro junction . For dynamic systems, NOESY NMR can identify spatial proximity between protons in the indoline and thiazolidinone rings, confirming the fused geometry .

Q. How can computational methods predict physicochemical properties relevant to drug development?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess redox stability and reactivity of the thiazolidinone ring .
  • Molecular Dynamics (MD) Simulations : Predict solubility by modeling interactions with water molecules and excipients .
  • LogP calculations (e.g., via ChemAxon) estimate lipophilicity, critical for blood-brain barrier penetration in CNS-targeted studies .

Q. What protocols validate compound purity and stability under physiological conditions?

  • HPLC-PDA (>95% purity) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
  • Stress testing : Incubate the compound at 40°C/75% RH for 4 weeks (ICH guidelines) or expose to UV light to assess photodegradation .
  • LC-MS/MS identifies degradation products (e.g., hydrolysis of the acetamide group to carboxylic acid) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic vs. spectroscopic data?

If NMR suggests a different conformation than X-ray

  • Confirm polymorphism via DSC/TGA to rule out crystalline vs. amorphous phase differences .
  • Perform variable-temperature NMR to detect dynamic equilibria (e.g., ring puckering in the thiazolidinone moiety) .

Q. Why might biological activity vary between structurally similar analogs?

Subtle changes (e.g., methyl vs. ethyl groups on the acetamide nitrogen) can alter pharmacokinetics. For example, 2,5-dimethylphenyl improves microsomal stability compared to unsubstituted phenyl, as shown in CYP450 inhibition assays . Always cross-validate using isothermal titration calorimetry (ITC) to quantify binding affinity changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.